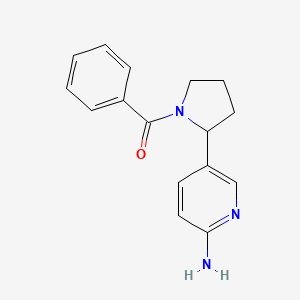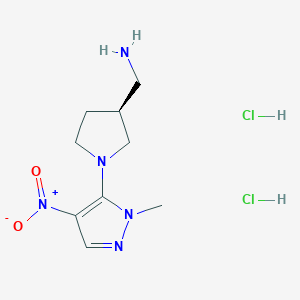
(S)-(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-yl)methanaminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(1-(1-Méthyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-yl)méthanaminedihydrochlorure est un composé organique complexe ayant des applications potentielles dans divers domaines scientifiques. Ce composé présente un cycle pyrrolidine substitué par une entité pyrazole, qui est encore fonctionnalisée par un groupe nitro. La présence de la forme sel dihydrochlorure améliore sa solubilité dans les solutions aqueuses, le rendant approprié pour diverses conditions expérimentales.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (S)-(1-(1-Méthyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-yl)méthanaminedihydrochlorure implique généralement plusieurs étapes, en commençant par des précurseurs disponibles dans le commerce. Les étapes clés comprennent :
Formation du cycle pyrazole : Le cycle pyrazole peut être synthétisé par réaction de l'hydrazine avec un β-cétoester en milieu acide.
Nitration : Le groupe méthyle sur le cycle pyrazole est nitré à l'aide d'un mélange d'acides nitrique et sulfurique concentrés.
Formation du cycle pyrrolidine : Le cycle pyrrolidine est formé par une réaction de cyclisation impliquant une amine appropriée et un dihaloalcane.
Réaction de couplage : Les intermédiaires pyrazole et pyrrolidine sont couplés à l'aide d'un réactif de couplage approprié tel que l'EDCI (1-Ethyl-3-(3-diméthylaminopropyl)carbodiimide) en présence d'une base.
Formation du sel dihydrochlorure : Le composé final est traité avec de l'acide chlorhydrique pour former le sel dihydrochlorure.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des étapes de synthèse décrites ci-dessus pour assurer un rendement et une pureté élevés. Cela peut inclure l'utilisation de réacteurs à flux continu pour un meilleur contrôle des conditions de réaction et l'adaptation du processus aux demandes industrielles.
Analyse Des Réactions Chimiques
Types de réactions
(S)-(1-(1-Méthyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-yl)méthanaminedihydrochlorure peut subir diverses réactions chimiques, notamment :
Réduction : Le groupe nitro peut être réduit en amine à l'aide d'agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur au palladium.
Substitution : Le groupe méthanamine peut participer à des réactions de substitution nucléophile, où l'amine agit comme un nucléophile.
Oxydation : Le cycle pyrazole peut subir des réactions d'oxydation, formant potentiellement des N-oxydes dans des conditions spécifiques.
Réactifs et conditions courants
Réduction : Hydrogène gazeux, palladium sur charbon (Pd/C)
Substitution : Halogénures d'alkyle, bases telles que l'hydrure de sodium (NaH)
Oxydation : Peroxyde d'hydrogène (H₂O₂), acide m-chloroperoxybenzoïque (m-CPBA)
Principaux produits
Réduction : Formation du dérivé aminé correspondant.
Substitution : Formation de divers dérivés substitués selon l'électrophile utilisé.
Oxydation : Formation de N-oxydes ou d'autres produits oxydés.
Applications De Recherche Scientifique
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Investigated for its potential as a biochemical probe due to its unique structural features.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment des activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la synthèse de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action du (S)-(1-(1-Méthyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-yl)méthanaminedihydrochlorure implique son interaction avec des cibles moléculaires spécifiques. Le groupe nitro peut subir une bioréduction pour former des intermédiaires réactifs qui peuvent interagir avec les composants cellulaires, conduisant à divers effets biologiques. Les cycles pyrrolidine et pyrazole peuvent également interagir avec des enzymes ou des récepteurs spécifiques, modulant leur activité et conduisant aux effets observés du composé.
Mécanisme D'action
The mechanism of action of (S)-(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-yl)methanaminedihydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrrolidine and pyrazole rings may also interact with specific enzymes or receptors, modulating their activity and leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- (S)-(1-(1-Méthyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-yl)méthanamine
- (S)-(1-(1-Méthyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-yl)méthanol
Unicité
(S)-(1-(1-Méthyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-yl)méthanaminedihydrochlorure est unique en raison de sa forme de sel dihydrochlorure, qui améliore sa solubilité et sa stabilité dans les solutions aqueuses. Cela le rend particulièrement adapté aux applications biologiques et médicinales où la solubilité est un facteur critique.
Propriétés
Formule moléculaire |
C9H17Cl2N5O2 |
|---|---|
Poids moléculaire |
298.17 g/mol |
Nom IUPAC |
[(3S)-1-(2-methyl-4-nitropyrazol-3-yl)pyrrolidin-3-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C9H15N5O2.2ClH/c1-12-9(8(5-11-12)14(15)16)13-3-2-7(4-10)6-13;;/h5,7H,2-4,6,10H2,1H3;2*1H/t7-;;/m0../s1 |
Clé InChI |
VXTKCJPZTVTORL-KLXURFKVSA-N |
SMILES isomérique |
CN1C(=C(C=N1)[N+](=O)[O-])N2CC[C@H](C2)CN.Cl.Cl |
SMILES canonique |
CN1C(=C(C=N1)[N+](=O)[O-])N2CCC(C2)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


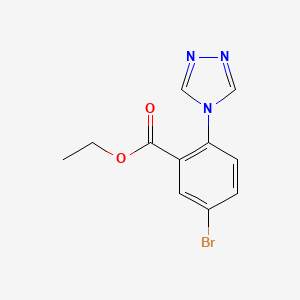
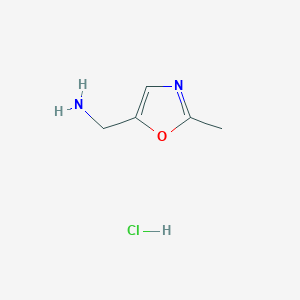

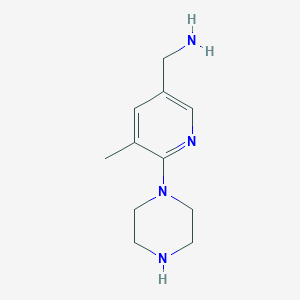
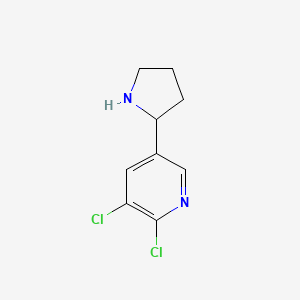

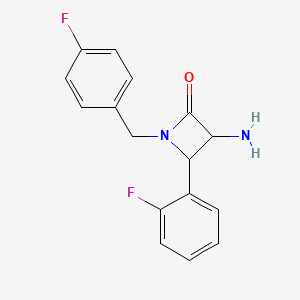
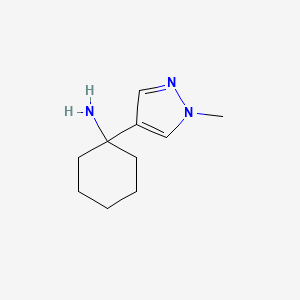
![Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate](/img/structure/B11807130.png)
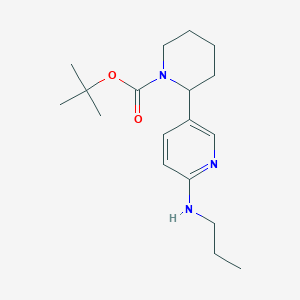
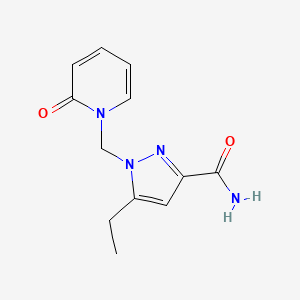

![7-Nitrobenzo[D]thiazole-2-thiol](/img/structure/B11807164.png)
